![molecular formula C5H10F2Si B11719623 [(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)
[(1E)-1,2-difluoroethenyl]trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E)-1,2-difluoroethenyl]trimethylsilane is an organosilicon compound characterized by the presence of a difluoroethenyl group attached to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2-difluoroethenyl]trimethylsilane typically involves the reaction of difluoroethylene with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(1E)-1,2-difluoroethenyl]trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Addition Reactions: The difluoroethenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form difluoroethenylsilane oxides or reduction to form difluoroethenylsilane hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted silanes, difluoroethenyl derivatives, and silane oxides or hydrides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(1E)-1,2-difluoroethenyl]trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a precursor in the manufacture of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which [(1E)-1,2-difluoroethenyl]trimethylsilane exerts its effects involves the interaction of its difluoroethenyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The pathways involved include nucleophilic attack on the silicon atom and electrophilic addition to the difluoroethenyl group.
Comparación Con Compuestos Similares
Similar Compounds
(Trifluoromethyl)trimethylsilane: Known for its use in trifluoromethylation reactions.
(Chlorodifluoromethyl)trimethylsilane: Utilized in difluoroolefination reactions.
(Bromodifluoromethyl)trimethylsilane: Employed as a difluorocarbene precursor.
Uniqueness
[(1E)-1,2-difluoroethenyl]trimethylsilane is unique due to its specific difluoroethenyl group, which imparts distinct reactivity and stability compared to other fluorinated silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H10F2Si |
|---|---|
Peso molecular |
136.21 g/mol |
Nombre IUPAC |
[(E)-1,2-difluoroethenyl]-trimethylsilane |
InChI |
InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4+ |
Clave InChI |
CVBSOTGZVNQANI-SNAWJCMRSA-N |
SMILES isomérico |
C[Si](C)(C)/C(=C/F)/F |
SMILES canónico |
C[Si](C)(C)C(=CF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11719550.png)
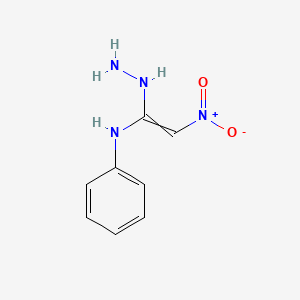
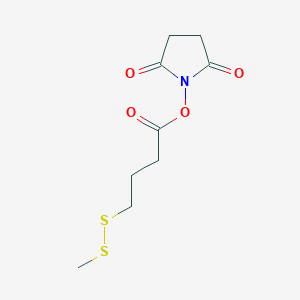
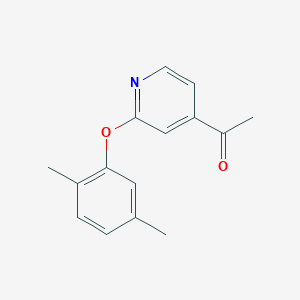
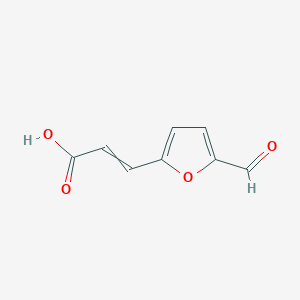
![5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B11719582.png)
![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)

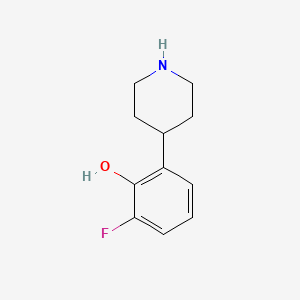
![1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B11719617.png)
![Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719621.png)

![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
